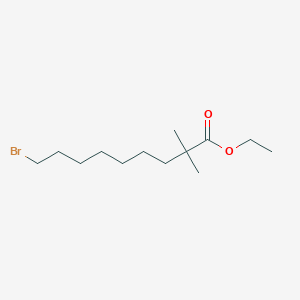
5-Azido-2-chloropyridine
概要
説明
5-Azido-2-chloropyridine is a heterocyclic organic compound that features both azido and chloro functional groups attached to a pyridine ring
作用機序
Target of Action
5-Azido-2-chloropyridine is a derivative of pyridine, a basic heterocyclic organic compound Pyridine derivatives are known to have a wide range of targets due to their versatile nature .
Mode of Action
It’s known that azide-modified nucleosides, which include compounds like this compound, are important building blocks for rna and dna functionalization . They interact with their targets through azide-alkyne cycloaddition, a type of click chemistry .
Biochemical Pathways
Azide-modified nucleosides are known to be incorporated into oligonucleotides and cellular rnas . This suggests that this compound may influence the synthesis and function of these molecules, thereby affecting the associated biochemical pathways.
Pharmacokinetics
A related compound, 5-amino-2-chloropyridine, has been studied using high-performance liquid chromatography with a uv (hplc-uv) detection system . This suggests that similar methods could potentially be used to study the pharmacokinetics of this compound.
Result of Action
Given its potential role in the functionalization of rna and dna, it’s plausible that this compound could influence gene expression and cellular function .
Action Environment
The synthesis of related compounds has been shown to be influenced by factors such as temperature and the presence of other chemical reagents .
生化学分析
Biochemical Properties
5-Azido-2-chloropyridine plays a role in biochemical reactions by interacting with various enzymes and proteins. The nature of these interactions is likely dependent on the specific biochemical context and the other molecules present .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level with various biomolecules. It is known that the compound can bind to certain biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression . The exact molecular mechanisms through which this compound exerts its effects are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally known that the effects of chemical compounds can vary significantly depending on the dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . The compound’s localization or accumulation within cells can be influenced by these factors, although the specific details of this process are still being studied.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-chloropyridine typically involves the substitution of a halogen atom in a chloropyridine derivative with an azido group. One common method includes the reaction of 2-chloropyridine with sodium azide under suitable conditions to introduce the azido group at the 5-position . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .
化学反応の分析
Types of Reactions
5-Azido-2-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted pyridine derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substituted Pyridines: Various nucleophiles can replace the azido group, leading to a wide range of substituted pyridine derivatives.
Triazoles: Cycloaddition reactions yield triazole derivatives, which are valuable in medicinal chemistry.
Aminopyridines: Reduction of the azido group results in the formation of aminopyridines.
科学的研究の応用
5-Azido-2-chloropyridine has diverse applications in scientific research:
類似化合物との比較
Similar Compounds
2-Chloropyridine: A halogenated pyridine used in the synthesis of various pharmaceuticals and agrochemicals.
5-Azidopyridine: Similar to 5-Azido-2-chloropyridine but lacks the chloro substituent, affecting its reactivity and applications.
2-Azido-5-chloropyridine: Another azido-chloropyridine isomer with different substitution patterns, leading to distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both azido and chloro groups on the pyridine ring, which imparts distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
5-azido-2-chloropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-2-1-4(3-8-5)9-10-7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCOCNNDMTVMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N=[N+]=[N-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313384 | |
| Record name | 5-Azido-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41288-92-0 | |
| Record name | 5-Azido-2-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41288-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azido-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibutyl[2-(methylamino)ethyl]amine](/img/structure/B3059424.png)








![1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059442.png)


diphenyl-](/img/structure/B3059445.png)
